molecular formula C10H16O2 B12946796 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one

Katalognummer: B12946796
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: BJBHVGSVDUSLHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-7-oxaspiro[35]nonan-1-one is a heterocyclic organic compound with the molecular formula C10H16O2 It is characterized by a spirocyclic structure, which includes a nonane ring fused with an oxaspiro ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1,5-hexadiene with an oxidizing agent to form the desired spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxaspiro ring into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under conditions such as reflux in an inert atmosphere.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
  • 1-Oxaspiro[3.5]nonan-7-one

Uniqueness

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

3,3-dimethyl-7-oxaspiro[3.5]nonan-1-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-8(11)10(9)3-5-12-6-4-10/h3-7H2,1-2H3

InChI-Schlüssel

BJBHVGSVDUSLHL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C12CCOCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.